molecular formula C21H21NO3 B15024729 N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]pentanamide

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]pentanamide

Cat. No.: B15024729
M. Wt: 335.4 g/mol
InChI Key: ZMJXXHUCEMPFHD-UHFFFAOYSA-N
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Description

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]pentanamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a 4-methylbenzoyl group and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]pentanamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.

    Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.

    Attachment of the Pentanamide Chain: The final step involves the coupling of the benzofuran derivative with pentanoyl chloride in the presence of a base, such as triethylamine, to form the desired pentanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted amides or esters.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction: Altering the signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]pentanamide can be compared with other benzofuran derivatives and amide compounds:

    N-{[2-(4-Methylbenzoyl)hydrazino]carbonothioyl}pentanamide: Similar structure but contains a hydrazino and carbonothioyl group.

    N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}pentanamide: Similar structure with a bromo substitution.

    2,3-Dimethoxybenzamides: Different substitution pattern on the benzofuran ring.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]pentanamide

InChI

InChI=1S/C21H21NO3/c1-3-4-9-18(23)22-19-16-7-5-6-8-17(16)25-21(19)20(24)15-12-10-14(2)11-13-15/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,23)

InChI Key

ZMJXXHUCEMPFHD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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